molecular formula C8H5F3O2S B8557975 4-Trifluoromethylthiosalicylic acid

4-Trifluoromethylthiosalicylic acid

Cat. No. B8557975
M. Wt: 222.19 g/mol
InChI Key: IJEWNEIKCNXQQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Trifluoromethylthiosalicylic acid is a useful research compound. Its molecular formula is C8H5F3O2S and its molecular weight is 222.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Trifluoromethylthiosalicylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Trifluoromethylthiosalicylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C8H5F3O2S

Molecular Weight

222.19 g/mol

IUPAC Name

2-sulfanyl-4-(trifluoromethyl)benzoic acid

InChI

InChI=1S/C8H5F3O2S/c9-8(10,11)4-1-2-5(7(12)13)6(14)3-4/h1-3,14H,(H,12,13)

InChI Key

IJEWNEIKCNXQQN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)S)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 2-amino-4-trifluoromethylbenzoic acid (5.0 g, 24 mmol), sodium hydroxide (1.0 g, 25 mmol), sodium nitrite (1.7 g, 24 mmol) and water (40 ml) was added dropwise to a mixture of concentrated hydrochloric acid (10 ml) and ice (10 g) while the reaction temperature had been kept at 0 to 5° C. The reaction mixture was stirred at the same temperature for 30 minutes, neutralized with potassium acetate and added to a solution of potassium O-ethyl dithiocarbonate (11.7 g, 73 mmol) in water (40 ml). The reaction mixture was stirred at 80° C. for 20 minutes and acidified by use of concentrated hydrochloric acid to pH 3. The water layer was separated, and the oily substance was added to 10% aqueous sodium hydroxide solution (25 g) and stirred at 80° C. for 2 hrs. Sodium hydrosulfite (3 g) was added to the mixture, and the mixture was stirred at 80° C. for 10 minutes. The reaction mixture was filtered and the filtrate was cooled and acidified by use of concentrated hydrochloric acid to pH 4. The precipitated crystals were collected by filtration, dissolved in methanol (5 ml) and diisopropylether (100 ml) and dried. The solvent was evaporated under reduced pressure to give the titled compound (4.1 g, 77%).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.7 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
11.7 g
Type
reactant
Reaction Step Four
Name
Quantity
40 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Yield
77%

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